molecular formula C12H13ClN4O3S B2443210 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-82-0

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2443210
CAS No.: 2034358-82-0
M. Wt: 328.77
InChI Key: IDHLMHDFMLKUJE-UHFFFAOYSA-N
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Description

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the triazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.

Scientific Research Applications

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzene-1-sulfonyl chloride: A related compound with similar functional groups but lacking the azetidine and triazole rings.

    3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid: Another compound with a sulfonyl group and chloro substituents, but with different structural features.

Uniqueness

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to its combination of a sulfonyl azetidine and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-5-4-14-15-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLMHDFMLKUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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